4-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)-2-phenyloxazol-5(4H)-one
Overview
Description
4-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)-2-phenyloxazol-5(4H)-one is a complex organic compound that combines the structural features of oxazole and benzodioxin
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)-2-phenyloxazol-5(4H)-one typically involves the reaction of 2-phenyl-1,3-oxazole-4,5-dione with 2,3-dihydro-1,4-benzodioxin-6-ylhydrazine under controlled conditions. The reaction is often carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles, depending on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce hydrazine derivatives .
Scientific Research Applications
4-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)-2-phenyloxazol-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)-2-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with proteins, leading to changes in cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-phenyl-1,3-oxazole-4,5-dione: Shares the oxazole core structure.
2,3-dihydro-1,4-benzodioxin-6-ylhydrazine: Contains the benzodioxin moiety.
Uniqueness
4-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)-2-phenyloxazol-5(4H)-one is unique due to the combination of oxazole and benzodioxin structures, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-6-yldiazenyl)-2-phenyl-1,3-oxazol-5-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4/c21-17-15(18-16(24-17)11-4-2-1-3-5-11)20-19-12-6-7-13-14(10-12)23-9-8-22-13/h1-7,10,21H,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYKWPBDDUPKRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N=NC3=C(OC(=N3)C4=CC=CC=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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